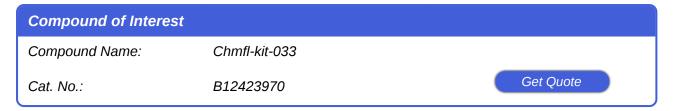


Technical Guide: Chmfl-kit-033

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Chmfl-kit-033**, a potent and selective kinase inhibitor. The information is compiled for professionals in research, and drug development, presenting key data, experimental methodologies, and pathway interactions in a structured format.

CAS Number: 2351801-41-5[1]

Core Compound Information

Property	Value	Reference
Molecular Formula	C23H18FN5O2	[1]
Molecular Weight	415.42	[1]
Primary Target	c-KIT T670I mutant	[1]
Description	A potent and selective inhibitor of the c-KIT T670I mutant, which is associated with gastrointestinal stromal tumors (GISTs).	[1][2]

Quantitative Data



Parameter	Value	Target	Cell Line	Reference
IC50	0.045 μΜ	c-KIT T670I mutant	[1]	
GI50	0.025 μΜ	BaF3-TEL-KIT- V559D	BaF3	[3][4]
GI50	>10 μM	Parental BaF3 cells	BaF3	[3][4]

Experimental ProtocolsCell Proliferation Assay

A detailed experimental protocol for assessing the anti-proliferative effects of **Chmfl-kit-033** can be adapted from methodologies used for similar compounds like CHMFL-KIT-031[3][4].

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of **Chmfl-kit-033** against specific cell lines.

Materials:

- BaF3-TEL-KIT-V559D cells[3][4]
- Parental BaF3 cells[3][4]
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Chmfl-kit-033
- DMSO (vehicle control)
- · 96-well plates



- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Luminometer

Procedure:

- Cell Culture: Culture BaF3-TEL-KIT-V559D and parental BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well.
- Compound Treatment: Prepare serial dilutions of Chmfl-kit-033 in DMSO. Treat the cells
 with varying concentrations of the compound. Ensure the final DMSO concentration in all
 wells, including the vehicle control, is consistent and non-toxic.
- Incubation: Incubate the plates for 72 hours.
- Viability Assessment: After incubation, use the CellTiter-Glo® Luminescent Cell Viability
 Assay according to the manufacturer's instructions to measure cell viability.
- Data Analysis: Measure luminescence using a luminometer. Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Activity Assay

The inhibitory effect of **Chmfl-kit-033** on its target kinase can be assessed using a biochemical assay, as is common for kinase inhibitors[5].

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Chmfl-kit-033** against the c-KIT T670I mutant kinase.

Materials:

- Recombinant c-KIT T670I kinase domain
- ATP



- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Chmfl-kit-033
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- ADP-Glo™ Kinase Assay (Promega) or similar detection system
- 384-well plates
- Plate reader

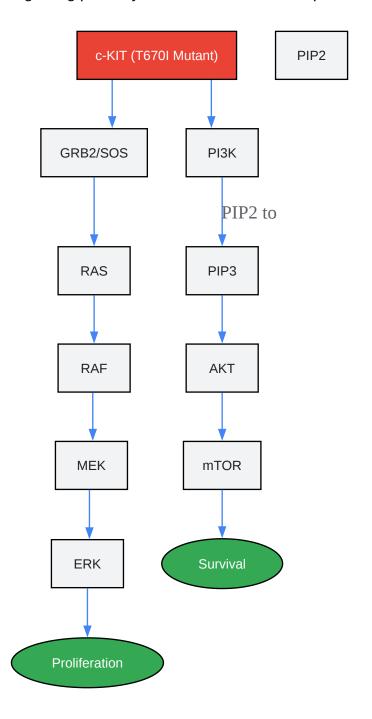
Procedure:

- Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant c-KIT T670I kinase, and the substrate peptide in 384-well plates.
- Compound Addition: Add serial dilutions of Chmfl-kit-033 or DMSO (vehicle control) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows c-KIT Signaling Pathway Inhibition



Chmfl-kit-033 is designed to inhibit the constitutively active c-KIT receptor tyrosine kinase, particularly the T670I mutant, which is a common resistance mutation in GIST. Inhibition of c-KIT blocks downstream signaling pathways that are crucial for cell proliferation and survival.



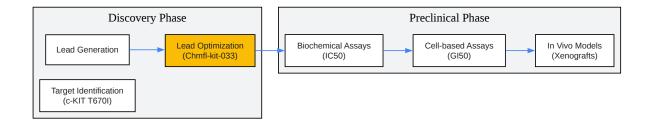
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Caption: Inhibition of c-KIT T670I by Chmfl-kit-033 blocks MAPK and PI3K/AKT pathways.



Drug Discovery and Development Workflow

The development of a targeted kinase inhibitor like **Chmfl-kit-033** typically follows a structured workflow from initial discovery to preclinical evaluation.



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Caption: A streamlined workflow for the discovery and preclinical testing of kinase inhibitors.

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